Immepip dihidrobromuro

Descripción general

Descripción

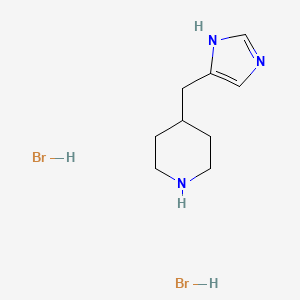

El dihidrobromuro de Immepip es un compuesto químico conocido por su función como agonista selectivo de los receptores de histamina H3 y H4. Se describe químicamente como dihidrobromuro de 4-(1H-imidazol-4-ilmetil)piperidina. Este compuesto se utiliza ampliamente en la investigación científica debido a su capacidad de modular los receptores de histamina sin afectar otros tipos de receptores .

Aplicaciones Científicas De Investigación

Immepip dihydrobromide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Neuroscience Research: Used to study the role of histamine H3 and H4 receptors in the central nervous system.

Pharmacology: Helps in understanding the pharmacodynamics and pharmacokinetics of histamine receptor agonists.

Drug Development: Serves as a reference compound for developing new drugs targeting histamine receptors .

Mecanismo De Acción

El dihidrobromuro de Immepip ejerce sus efectos uniéndose selectivamente a los receptores de histamina H3 y H4. Esta unión modula la liberación de histamina y otros neurotransmisores en el cerebro, influyendo en varios procesos fisiológicos. El compuesto es equipotente a ®-α-metilhistamina y es eficaz tanto in vitro como in vivo .

Compuestos similares:

- Dihidrobromuro de Imetit

- Clorhidrato de Imidafenacina

- BAZ2-ICR

Comparación: El dihidrobromuro de Immepip es único en su alta selectividad para los receptores de histamina H3 y H4, lo que lo convierte en una herramienta valiosa en la investigación. A diferencia de algunos compuestos similares, no presenta una actividad significativa en los receptores de histamina H1 o α2, lo que reduce la probabilidad de efectos fuera del objetivo .

Análisis Bioquímico

Biochemical Properties

Immepip dihydrobromide plays a crucial role in biochemical reactions by acting as an agonist for histamine H3 and H4 receptors. It is equipotent to ®-α-methylhistamine and is effective in modulating histamine-mediated responses. Immepip dihydrobromide interacts with histamine receptors, particularly H3 and H4, without eliciting side activities at H1, α2, and 5-HT3 receptors . This selective interaction makes it a valuable tool for studying histamine receptor functions and their associated signaling pathways.

Cellular Effects

Immepip dihydrobromide has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, chronic administration of immepip dihydrobromide has been shown to decrease l-Dopa-induced dyskinesias in 6-hydroxydopamine-lesioned rats by reducing GABA and glutamate content in striatal dialysates . This indicates its potential role in regulating neurotransmitter release and neuronal activity.

Molecular Mechanism

The molecular mechanism of immepip dihydrobromide involves its binding to histamine H3 and H4 receptors. As an agonist, it activates these receptors, leading to downstream signaling events that modulate various physiological responses. Immepip dihydrobromide’s selective activation of H3 and H4 receptors results in the inhibition of adenylate cyclase activity, reducing cyclic AMP levels and subsequently affecting neurotransmitter release . This mechanism is crucial for understanding its role in modulating histamine-mediated responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of immepip dihydrobromide can change over time. Chronic administration of the compound has been shown to produce long-term effects on cellular function, such as reducing l-Dopa-induced dyskinesias in animal models . The stability and degradation of immepip dihydrobromide in laboratory conditions are essential factors to consider, as they can influence the consistency and reproducibility of experimental results.

Dosage Effects in Animal Models

The effects of immepip dihydrobromide vary with different dosages in animal models. Studies have shown that higher doses of the compound can significantly reduce anxiety-like behaviors and dyskinesias in various animal models . It is crucial to monitor for any toxic or adverse effects at high doses to ensure the safety and efficacy of the compound in experimental settings.

Metabolic Pathways

Immepip dihydrobromide is involved in metabolic pathways that include its interaction with histamine receptors. The compound’s metabolism and its effects on metabolic flux or metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics

Transport and Distribution

The transport and distribution of immepip dihydrobromide within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions is vital for optimizing its use in research and therapeutic applications.

Subcellular Localization

Immepip dihydrobromide’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its effects on histamine receptors . Post-translational modifications and targeting signals are essential for its proper localization and function, influencing its overall efficacy in modulating histamine-mediated responses.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del dihidrobromuro de Immepip normalmente implica la reacción de 4-(1H-imidazol-4-ilmetil)piperidina con ácido bromhídrico. Las condiciones de reacción a menudo incluyen temperaturas controladas y disolventes específicos para garantizar la pureza y el rendimiento del producto final .

Métodos de producción industrial: En un entorno industrial, la producción de dihidrobromuro de Immepip sigue rutas sintéticas similares pero a una escala mayor. El proceso implica medidas rigurosas de control de calidad para mantener la pureza del compuesto, normalmente alcanzando un nivel de pureza ≥97% según lo determinado por la cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

Tipos de reacciones: El dihidrobromuro de Immepip principalmente experimenta reacciones de sustitución debido a la presencia de los anillos imidazol y piperidina. Estas reacciones pueden estar influenciadas por varios reactivos y condiciones.

Reactivos y condiciones comunes:

Reacciones de sustitución: A menudo implican nucleófilos como haluros o hidróxidos.

Reacciones de oxidación y reducción: Menos comunes, pero pueden ocurrir en condiciones específicas con agentes oxidantes o reductores apropiados.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados con diferentes grupos funcionales unidos a los anillos imidazol o piperidina .

4. Aplicaciones en investigación científica

El dihidrobromuro de Immepip se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Algunas de sus aplicaciones incluyen:

Investigación en neurociencia: Se utiliza para estudiar el papel de los receptores de histamina H3 y H4 en el sistema nervioso central.

Farmacología: Ayuda a comprender la farmacodinámica y la farmacocinética de los agonistas de los receptores de histamina.

Desarrollo de fármacos: Sirve como compuesto de referencia para el desarrollo de nuevos fármacos dirigidos a los receptores de histamina .

Comparación Con Compuestos Similares

- Imetit dihydrobromide

- Imidafenacin hydrochloride

- BAZ2-ICR

Comparison: Immepip dihydrobromide is unique in its high selectivity for histamine H3 and H4 receptors, making it a valuable tool in research. Unlike some similar compounds, it does not exhibit significant activity at histamine H1 or α2 receptors, reducing the likelihood of off-target effects .

Propiedades

IUPAC Name |

4-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h6-8,10H,1-5H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNJPNRDGXJQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CN=CN2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164391-47-3 | |

| Record name | Immepip dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.